3-Methylphenethylamine

Catalog No.
S3432816
CAS No.
55755-17-4
M.F
C9H14N+
M. Wt
136.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylphenethylamine

CAS Number

55755-17-4

Product Name

3-Methylphenethylamine

IUPAC Name

2-(3-methylphenyl)ethylazanium

Molecular Formula

C9H14N+

Molecular Weight

136.21 g/mol

InChI

InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1

InChI Key

GUERDLPJJJMIEU-UHFFFAOYSA-O

SMILES

CC1=CC(=CC=C1)CCN

Canonical SMILES

CC1=CC(=CC=C1)CC[NH3+]

3-Methylphenethylamine is an organic compound belonging to the phenethylamine class, with the chemical formula C9H13NC_9H_{13}N. It features a methyl group attached to the third carbon of the phenethylamine structure, distinguishing it from other isomers such as α-methylphenethylamine (amphetamine) and β-methylphenethylamine. This compound is typically encountered as a colorless or yellowish liquid and has gained attention for its potential applications in various fields, including pharmacology and synthetic chemistry .

As mentioned earlier, 3MPEA acts as an agonist for TAAR1 []. When 3MPEA binds to TAAR1, it triggers a cascade of cellular signaling events through G protein activation. The specific downstream effects of TAAR1 activation by 3MPEA are still under investigation, but research suggests it might influence mood, cognition, and reward processing.

Precursor in Neurotransmitter Synthesis:

3-Methylphenethylamine (3-MPEA), also known as phenylethylamine, is a naturally occurring molecule found in trace amounts in various plants and animals, including humans. While not a neurotransmitter itself, it serves as a precursor for the synthesis of several important neurotransmitters in the central nervous system, including:

  • Dopamine: Plays a key role in reward, motivation, movement, and learning.
  • Norepinephrine: Involved in alertness, attention, and mood regulation.
  • Epinephrine (adrenaline): Crucial for the fight-or-flight response and bodily functions during stress.

Investigating Pharmacological Effects:

The potential pharmacological properties of 3-MPEA have attracted some research interest. Studies have explored its effects in various contexts, including:

  • Mood and Cognition: Early research investigated 3-MPEA's potential role in mood regulation and cognitive enhancement, but these findings remain inconclusive and require further exploration.
  • Neurodegenerative Diseases: Some studies have examined 3-MPEA's potential effects in neurodegenerative diseases like Parkinson's disease, but the evidence is limited and requires more robust research.

Understanding Trace Amine Function:

3-MPEA belongs to a class of compounds known as trace amines. These are molecules present in the nervous system in very low concentrations compared to classical neurotransmitters. Research is ongoing to understand the specific functions of trace amines, including 3-MPEA, in the brain and their potential contribution to various physiological and neurological processes.

Typical of amines. Key reactions include:

  • Oxidation: It can be oxidized to form imines or nitriles, depending on the conditions applied. This reaction often involves transition metal catalysts or oxidizing agents such as potassium permanganate.
  • Reduction: Under reducing conditions, 3-methylphenethylamine can be converted into secondary amines or other derivatives, which may have distinct biological activities.
  • Alkylation: The amine group can react with alkyl halides to form more complex alkylated derivatives, expanding its utility in organic synthesis.

Research into the biological activity of 3-methylphenethylamine has indicated that it acts as a trace amine receptor agonist, particularly at the trace amine-associated receptor 1 (TAAR1). This interaction suggests potential stimulant effects similar to those observed with amphetamines. Preliminary studies have shown that compounds in this class may influence neurotransmitter release, particularly dopamine and norepinephrine, which could lead to increased alertness and energy levels .

The synthesis of 3-methylphenethylamine can be achieved through various methods:

  • Catalytic Hydrogenation: One common approach involves the hydrogenation of 3-methyl-2-phenylpropionitrile in the presence of palladium on carbon (Pd/C) as a catalyst. This method typically employs anhydrous ethanol and hydrochloric acid to yield the hydrochloride salt of 3-methylphenethylamine .
  • Reductive Amination: Another method includes reductive amination of appropriate ketones or aldehydes with ammonia or primary amines, followed by reduction using sodium borohydride or lithium aluminum hydride.

3-Methylphenethylamine has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential use in developing new stimulant medications or supplements.
  • Research: It serves as a useful reagent in organic synthesis and medicinal chemistry for creating compounds with desired pharmacological properties.
  • Dietary Supplements: Some formulations marketed for weight loss and energy enhancement have included this compound, although its safety and efficacy are still under scrutiny by regulatory bodies .

3-Methylphenethylamine shares structural similarities with several other compounds in the phenethylamine family. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityPotency Compared to Amphetamines
3-MethylphenethylamineMethyl group at carbon 3TAAR1 agonistLower potency
α-MethylphenethylamineMethyl group at carbon 1 (amphetamine)Strong CNS stimulantHigh potency
β-MethylphenethylamineMethyl group at carbon 2Moderate CNS stimulantModerate potency
N-MethylphenethylamineMethyl group on nitrogenEndogenous trace amineVaries
4-MethylphenethylamineMethyl group at carbon 4Limited researchUnknown

3-Methylphenethylamine's unique position within this family allows it to exhibit distinct pharmacological properties while sharing some characteristics with more well-known stimulants like amphetamine. Its specific interactions with receptors may lead to different therapeutic applications compared to its more potent counterparts .

XLogP3

1.6

Hydrogen Bond Donor Count

1

Exact Mass

136.112624451 g/mol

Monoisotopic Mass

136.112624451 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-Methylphenethylamine

Dates

Modify: 2023-08-19

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